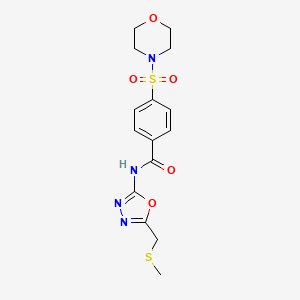

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Descripción

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a methylthio-methyl group at position 5 and a morpholinosulfonyl-benzamide moiety at position 2. This compound belongs to a class of 1,3,4-oxadiazoles, which are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity . The morpholinosulfonyl group enhances solubility and bioavailability, while the methylthio-methyl substituent may influence metabolic stability and target binding .

Propiedades

IUPAC Name |

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-25-10-13-17-18-15(24-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-23-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOINJUGWPALSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 472.6 g/mol. Its structure includes a morpholine sulfonyl group and an oxadiazole moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4S2 |

| Molecular Weight | 472.6 g/mol |

| CAS Number | 886913-42-4 |

Synthesis

The synthesis of N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the morpholine sulfonyl group. Detailed synthetic routes can be found in various studies focusing on similar oxadiazole derivatives .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl) have shown effectiveness against various bacterial strains .

Enzyme Inhibition

One notable area of biological activity for this compound is its potential as an enzyme inhibitor. In particular, studies have demonstrated that similar compounds can inhibit α-glucosidase activity. For example:

This suggests that modifications to the oxadiazole structure can enhance inhibitory effects on carbohydrate-hydrolyzing enzymes.

Anticancer Activity

In vitro studies have indicated that certain analogs of oxadiazoles possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .

The proposed mechanism for the biological activity of N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide includes:

- Enzyme Interaction : Binding to active sites of target enzymes (e.g., α-glucosidase), leading to competitive inhibition.

- Cellular Uptake : Facilitated by morpholine groups which enhance solubility and cellular penetration.

- Signal Transduction Modulation : Affecting pathways related to apoptosis and cell cycle regulation in cancer cells.

Case Studies

Several case studies have been published detailing the biological activity of oxadiazole derivatives:

- Study on α-Glucosidase Inhibition : A series of benzimidazole-based oxadiazoles showed varying degrees of α-glucosidase inhibition with some compounds outperforming traditional drugs like acarbose .

- Anticancer Activity in Melanoma Cells : Research demonstrated that specific oxadiazole derivatives inhibited melanoma cell proliferation through apoptosis induction without significant cytotoxicity .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations :

- Sulfonyl Group Variations: The morpholinosulfonyl group in the target compound offers better solubility compared to LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl groups .

- Biological Activity: While LMM5 and LMM11 exhibit antifungal activity, the target compound’s morpholinosulfonyl group may target enzymes like HDACs or kinases, similar to naphthalen-1-ylmethyl derivatives .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability :

- The morpholinosulfonyl group in the target compound enhances water solubility compared to sulfamoyl or alkyl-substituted analogues (e.g., LMM11) .

- Methylthio-methyl substituents may reduce metabolic degradation compared to bulkier groups like naphthalen-1-ylmethyl .

Enzyme Inhibition Potential:

- HDAC Inhibition: Naphthalen-1-ylmethyl derivatives (e.g., Figure 18 in ) show IC₅₀ values <1 µM, suggesting the target compound’s morpholinosulfonyl group could similarly enhance binding to HDACs.

- Antifungal Activity : LMM5 and LMM11 inhibit Candida albicans with MIC values of 8–16 µg/mL , whereas the target compound’s activity remains unstudied but is hypothesized to differ due to substituent variations.

Q & A

Basic: What are the optimal synthetic routes for N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions:

Oxadiazole Formation: Cyclization of hydrazides with carbon disulfide or cyanogen bromide under reflux in DMSO or acetonitrile .

Methylthio Group Introduction: React the oxadiazole intermediate with methanethiol or methylthioacetate in the presence of a base (e.g., K₂CO₃) .

Morpholinosulfonyl Coupling: Use sulfonation reagents like morpholinosulfonyl chloride with a coupling agent (e.g., DCC) in anhydrous dichloromethane .

Optimization Tips:

- Control reaction temperature (60–80°C for cyclization; room temperature for sulfonation).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to ensure >95% purity .

Basic: How to confirm the structural integrity of this compound after synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify methylthio (-SCH₃) at δ 2.1–2.3 ppm and morpholinosulfonyl protons at δ 3.5–3.7 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC: Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. To address:

Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .

Reproduce Synthesis: Validate purity via NMR and HPLC to rule out side products .

Dose-Response Analysis: Perform IC₅₀ comparisons across multiple concentrations (e.g., 1–100 µM) .

Advanced: How to design SAR studies for optimizing antimicrobial activity?

Methodological Answer:

Focus on functional group substitutions:

Oxadiazole Modifications: Replace methylthio with ethylthio or arylthio to assess steric/electronic effects .

Morpholinosulfonyl Alternatives: Test piperidine or pyrrolidine sulfonamides for improved solubility .

In Vitro Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .

Basic: What are the key stability considerations during storage?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>150°C typically stable) .

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .

- Solubility: Use DMSO for stock solutions (test for precipitation via dynamic light scattering) .

Advanced: How to computationally model interactions with biological targets?

Methodological Answer:

Docking Studies: Use AutoDock Vina to predict binding to enzymes (e.g., HDACs or PFOR) with the morpholinosulfonyl group as a key anchor .

MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

QSAR Models: Corlate logP values (calculated via ChemDraw) with antibacterial IC₅₀ .

Basic: Which in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) with resazurin viability staining .

- Anticancer: MTT assay on HeLa or A549 cells, comparing to cisplatin .

- Enzyme Inhibition: Fluorescence-based assays (e.g., HDAC inhibition using acetylated lysine substrates) .

Advanced: How to address low synthetic yields in scale-up?

Methodological Answer:

- Reaction Optimization: Use flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation .

- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce side reactions .

- Purification: Switch from column chromatography to recrystallization (methanol/water) for higher throughput .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Pair: Methanol/water (3:1 v/v) for high recovery (>80%) .

- Temperature Gradient: Dissolve at 60°C, cool to 4°C overnight for crystal formation .

- Additives: Use 1% acetic acid to improve crystal morphology .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA): Monitor protein-ligand stability via Western blot after heat shock .

Knockdown Studies: Use siRNA against suspected targets (e.g., HDACs) to confirm activity loss .

Pull-Down Assays: Biotinylate the compound and isolate bound proteins for LC-MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.